Methyl (S)-3-fluoro-2-methylpropanoate
Description
Methyl (S)-3-fluoro-2-methylpropanoate is a fluorinated ester with the molecular formula $ \text{C}5\text{H}9\text{FO}_2 $. Its structure features a chiral center at the second carbon (S-configuration), a fluorine substituent at the third carbon, and a methyl ester group. This compound is of interest in organic synthesis and pharmaceutical chemistry due to the electronic and steric effects imparted by the fluorine atom, which can influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C5H9FO2 |
|---|---|
Molecular Weight |
120.12 g/mol |
IUPAC Name |
methyl (2S)-3-fluoro-2-methylpropanoate |
InChI |
InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
MVSLCGCLCBQSAE-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CF)C(=O)OC |
Canonical SMILES |
CC(CF)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-fluoro-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2-methylpropanoic acid.
Reduction: 3-fluoro-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-fluoro-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S)-3-fluoro-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The fluoro group may enhance the compound’s stability and reactivity by influencing electronic properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl (S)-3-fluoro-2-methylpropanoate belongs to a broader class of methyl esters. Key comparisons include:
a) Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride
- Structure: Similar fluorinated backbone but includes an amino group and hydrochloride salt.
- Molecular Weight : 154.21 g/mol (hydrochloride form) .
b) Methyl Linoleate
- Structure : Unsaturated methyl ester with two double bonds (C18:2).
- Reactivity: Undergoes aerobic oxidation to form hydroperoxides (e.g., methyl 13-hydroperoxy-octadecadienoate), highlighting the stability differences between saturated fluorinated esters and unsaturated analogs .
c) Methyl Shikimate
- Structure : Cyclohexene-based ester with hydroxyl groups.
- Analytical Data : Characterized via $ ^1\text{H} $ NMR, $ ^{13}\text{C} $ NMR, FTIR, and HPLC, providing a benchmark for comparing spectroscopic profiles of methyl esters .

d) Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
- Structure : Complex triazine and sulfonylurea moieties.
- Applications : Used as herbicides, demonstrating the versatility of methyl esters in agrochemicals .
Data Table: Key Properties of Methyl Esters
Research Findings and Discussion
- Chirality : The S-configuration may influence enantioselective interactions in catalytic or biological systems, a feature absent in simpler esters like methyl palmitate .

- Stability: Saturated fluorinated esters are less prone to oxidation than unsaturated analogs (e.g., methyl linoleate), which form hydroperoxides under aerobic conditions .
Notes and Limitations
Evidence Gaps: Direct data on this compound is sparse; comparisons rely on structural analogs.
Diverse Sources : References span agrochemicals (e.g., sulfonylurea esters), lipid oxidation studies, and analytical chemistry, ensuring a multidisciplinary perspective .
Stereochemical Considerations : The S-configuration’s impact on physical properties (e.g., boiling point, solubility) requires further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


